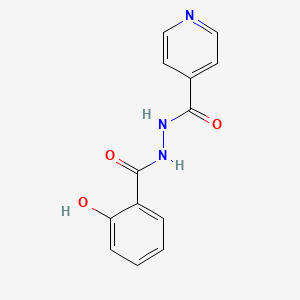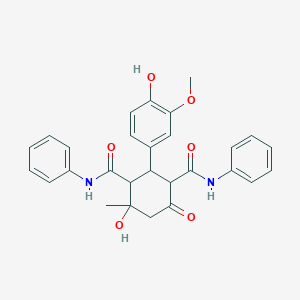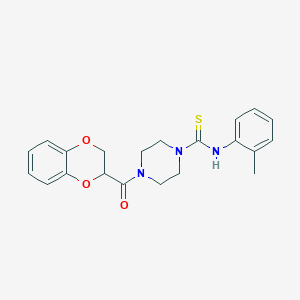
2-Hydroxy-N'~1~-(4-pyridylcarbonyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide is a hydrazone derivative known for its significant role in medicinal chemistry due to its wide range of pharmacological applications. This compound features a highly reactive azomethine group (CO–NH–N=CH), making it valuable for drug development, metal complexation, and various pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide typically involves the condensation of phenyl or hydroxyl phenyl hydrazides with substituted aldehydes. This reaction can be carried out in organic solvents like methanol or ethanol in the presence of glacial acetic acid or under solvent-free conditions. A more environmentally friendly method involves using water as a solvent, yielding products in high efficiency and purity .
Industrial Production Methods: Industrial production methods for hydrazone derivatives often involve similar condensation reactions but on a larger scale. These methods prioritize high yield, cost-effectiveness, and minimal environmental impact. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydrazone group into corresponding oxides.
Reduction: Reduction reactions can modify the azomethine group, often using reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide involves its interaction with molecular targets and pathways. The compound’s azomethine group allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to interact with nucleic acids and proteins contributes to its antimicrobial and anticancer activities .
類似化合物との比較
4-Hydroxy-2-pyrones: These compounds share similar structural features and bioactivity, making them valuable in organic synthesis and pharmacology.
N’-benzylidene-2-hydroxymethylbenzohydrazides: These derivatives exhibit similar chemical reactivity and are used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-Hydroxy-N’~1~-(4-pyridylcarbonyl)benzohydrazide stands out due to its unique combination of a hydroxyl group and a pyridylcarbonyl moiety, which enhances its reactivity and potential for forming metal complexes. This structural uniqueness contributes to its diverse applications in medicinal chemistry and industrial processes .
特性
分子式 |
C13H11N3O3 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
N'-(2-hydroxybenzoyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H11N3O3/c17-11-4-2-1-3-10(11)13(19)16-15-12(18)9-5-7-14-8-6-9/h1-8,17H,(H,15,18)(H,16,19) |
InChIキー |
DUVPZMGQYBCNJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl {[5-methyl-3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10876449.png)

![12,12-dimethyl-4-(2-methylphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10876459.png)

![(2E)-3-[4-(benzyloxy)-2,3-dibromo-5-ethoxyphenyl]prop-2-enoic acid](/img/structure/B10876487.png)

![6-Methyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10876501.png)
![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![2-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzyl)-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10876511.png)
![1-(2,5-Dimethylphenyl)-3-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B10876514.png)
![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)

![4-(4-bromophenyl)-N-[(4E)-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-1,3-thiazol-2-amine](/img/structure/B10876529.png)
